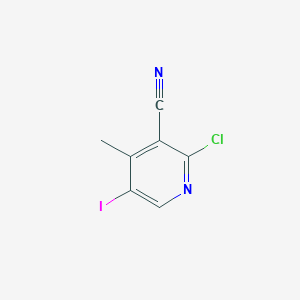

2-Chloro-5-iodo-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMWYGBBZGPZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378864-45-9 | |

| Record name | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: A Key Building Block in Modern Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Applications of a High-Value Heterocyclic Intermediate for Medicinal Chemistry

This whitepaper provides an in-depth technical overview of 2-Chloro-5-iodo-4-methylnicotinonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. With the CAS Number 1378864-45-9 , this compound represents a strategic starting point for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The unique electronic properties and synthetic versatility of this heterocyclic system make it an ideal platform for the development of novel therapeutic agents. This compound, in particular, offers a trifecta of reactive sites: a chloro group amenable to nucleophilic substitution, an iodo group for cross-coupling reactions, and a nitrile moiety that can be further elaborated or serve as a key pharmacophoric element. This strategic combination of functional groups allows for a modular and divergent approach to the synthesis of compound libraries for drug screening.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 1378864-45-9 | Internal Database |

| Molecular Formula | C₇H₄ClIN₂ | [Internal Database] |

| Molecular Weight | 278.48 g/mol | [Internal Database] |

| IUPAC Name | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | [Internal Database] |

| Appearance | Likely a solid (e.g., white to off-white powder) | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform) and have poor solubility in water. | [3] |

Note: Some physical properties such as melting and boiling points require experimental determination.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis can be dissected into two key stages: iodination of the pyridine ring followed by a Sandmeyer reaction to introduce the chloro group.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Iodination of 2-Amino-4-methylnicotinonitrile

This step introduces the iodine atom at the 5-position of the pyridine ring. The choice of iodinating agent is crucial for achieving high regioselectivity and yield. A common method for the iodination of electron-rich aromatic and heteroaromatic amines involves the use of iodine in the presence of an oxidizing agent.[4]

-

Reaction Setup: To a solution of 2-amino-4-methylnicotinonitrile in a suitable solvent (e.g., acetic acid/water mixture), add periodic acid (HIO₄) or another suitable oxidizing agent.

-

Iodine Addition: Add elemental iodine (I₂) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Neutralize the mixture and extract the product with an organic solvent. The crude product, 2-amino-5-iodo-4-methylnicotinonitrile, can be purified by column chromatography or recrystallization.[2]

Step 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine to a halide via a diazonium salt intermediate.[5][6]

-

Diazotization: Suspend 2-amino-5-iodo-4-methylnicotinonitrile in a cold (0-5 °C) aqueous solution of a strong mineral acid, such as hydrochloric acid.[6]

-

Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.[7]

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid, also cooled to 0-5 °C.[6]

-

Conversion to Final Product: Slowly add the cold diazonium salt solution to the CuCl solution. The evolution of nitrogen gas indicates the progress of the reaction. The mixture may be gently warmed to ensure complete conversion.

-

Isolation and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography.

Caption: Step-by-step experimental workflow for the proposed synthesis.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The highly functionalized nature of this compound makes it an exceptionally valuable intermediate for the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8]

The chloro and iodo substituents on the pyridine ring of this compound provide orthogonal handles for introducing molecular diversity. For instance, the chloro group can be displaced by various nucleophiles, while the iodo group is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the nicotinonitrile core to optimize binding to the target kinase.

A notable application of related building blocks is in the synthesis of inhibitors for Polo-like kinase 1 (PLK1), a key regulator of mitosis that is overexpressed in many cancers.[9][10] The general structure of many PLK1 inhibitors features a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The strategic placement of substituents on the this compound scaffold can be leveraged to achieve high potency and selectivity for PLK1.[11]

Caption: Application of this compound in the synthesis of kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are known to be irritants and potentially harmful if ingested or inhaled.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value, strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical reactions. The orthogonal reactivity of its chloro and iodo substituents, combined with the versatile nicotinonitrile core, provides a powerful platform for the generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of such versatile intermediates in the drug development pipeline cannot be overstated.

References

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences.

- PubChem Compound Summary for CID 11391265, 2-Amino-5-iodo-4-methylnicotinonitrile.

- Sandmeyer reaction. Wikipedia.

- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.

- Process for producing 2-amino-nicotinonitrile intermediates.

- Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives under...

- Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the...

- 2-Amino-5-Iodo-4-Methylnicotinonitrile. Methylamine Supplier.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Diazotis

- 71493-76-0|2-Amino-4-methylnicotinonitrile. Ambeed.com.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P.

- Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors. Benchchem.

- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.

- PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells.

- Drug Discovery - Inhibitor. chemical-kinomics.

- Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.

- C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science (RSC Publishing).

- MLN0905 | PLK1 Inhibitor. MedchemExpress.com.

- Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE. NIH.

- Method for preparing 2-chloro-5-nitropyridine.

- 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.

- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed.

- Iodinating amino pyrimidines and amino pyridines.

- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination.

- Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent.

Sources

- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 2. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-Iodo-4-Methylnicotinonitrile | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. chemicalkinomics.com [chemicalkinomics.com]

- 9. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Properties, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical properties, synthesis, and potential applications of 2-Chloro-5-iodo-4-methylnicotinonitrile. As a highly functionalized pyridine derivative, this compound represents a valuable building block in medicinal chemistry and materials science. This guide synthesizes available data to provide a foundational understanding for its use in research and development.

Compound Identification and Structural Overview

This compound is a substituted pyridine-3-carbonitrile. The strategic placement of its functional groups—a chloro group at the C2 position, an iodo group at C5, a methyl group at C4, and a nitrile group at C3—creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

| Identifier | Value |

| IUPAC Name | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile |

| CAS Number | 1142192-23-4 |

| Molecular Formula | C₇H₄ClIN₂ |

| Molecular Weight | 294.48 g/mol |

Below is a two-dimensional representation of the molecular structure.

An In-depth Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-iodo-4-methylnicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. The document details its physicochemical properties, outlines plausible synthetic and purification strategies, and explores its role as a versatile chemical building block in the synthesis of complex molecular architectures. Emphasis is placed on the practical application of this intermediate, supported by analytical characterization insights and safety protocols to ensure its effective and safe handling in a laboratory setting.

Introduction

This compound, also known as 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile, is a polysubstituted aromatic nitrile. The unique arrangement of its functional groups—a chloro, an iodo, a methyl, and a nitrile group on a pyridine scaffold—makes it a highly valuable intermediate in organic synthesis. The pyridine core is a prevalent motif in numerous natural products and approved drugs, rendering its derivatives, such as the topic compound, of high importance.[1][2] The presence of multiple reactive sites allows for selective and sequential chemical modifications, providing a pathway to diverse and complex target molecules. This guide aims to consolidate the available technical information on this compound, offering a practical resource for scientists engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIN₂ | [3][4] |

| Molecular Weight | 278.48 g/mol | [3][4] |

| CAS Number | 1378864-45-9 | [3][4] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically >97% (commercial sources) | [5] |

Synthesis and Purification

A common strategy for introducing an iodo group at the 5-position of a pyridine ring is through electrophilic iodination. If starting from 2-chloro-4-methylnicotinonitrile, a direct iodination could be challenging due to the directing effects of the existing substituents. A more plausible route, inferred from related syntheses, might involve a multi-step sequence. For instance, the synthesis of the related compound 2-chloro-4-iodo-5-methylpyridine involves the nitration of 2-chloro-5-methylpyridine, followed by reduction of the nitro group to an amine, diazotization, and subsequent iodination.[6] A similar strategy could likely be adapted for the synthesis of this compound.

Hypothetical Synthetic Workflow:

Caption: A possible synthetic route to the target compound.

Experimental Protocol (Hypothetical):

A potential, though unverified, method for the synthesis could involve the dehydration of a corresponding nicotinamide precursor, followed by iodination.

-

Dehydration of 2-Chloro-4-methylnicotinamide:

-

To a stirred solution of 2-chloro-4-methylnicotinamide in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

-

Iodination of 2-Chloro-4-methylnicotinonitrile:

-

The resulting 2-chloro-4-methylnicotinonitrile is dissolved in a suitable solvent (e.g., concentrated sulfuric acid).

-

An iodinating agent, such as N-iodosuccinimide (NIS), is added portion-wise while maintaining a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is then carefully quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.

-

Purification:

Purification of the crude product is critical to ensure its suitability for subsequent reactions. Common techniques for purifying substituted nicotinonitriles include:

-

Recrystallization: This is often the first step for crude solid products. A suitable solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

-

Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography is a standard method.[1] A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to elute the compound from the silica gel.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region. The presence of the chlorine and iodine atoms will also influence the chemical shifts of the attached carbons.[7][]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (278.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and cleavage of the pyridine ring.[9][10]

Applications in Drug Development

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[11] The strategic placement of its functional groups allows for a variety of chemical transformations:

-

Cross-Coupling Reactions: The iodo group is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug screening.

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, alcohols, and thiols.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for molecular diversification.

The versatility of this intermediate makes it suitable for the synthesis of compounds targeting a wide range of therapeutic areas, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Skin: Wash the affected area with soap and plenty of water.

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

-

Ingestion: Rinse mouth with water and consult a physician.[12]

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of novel and complex molecules for pharmaceutical applications. Its well-defined reactive sites allow for a range of chemical modifications, making it a valuable tool for medicinal chemists. This guide has provided a summary of its key properties, plausible synthetic and purification methods, analytical characterization techniques, and essential safety information to support its use in a research and development setting.

References

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of advanced Biomedical and Pharmaceutical Sciences.

- 1378864-45-9 | this compound. 科邦特化工.

- 1378864-45-9(2-Chloro-5-iodo-4-methyl-nicotinonitrile). ChemicalBook.

- 1378864-45-9 Cas No. | this compound. Apollo Scientific.

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.

- 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.

- The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B.

- Mass Spectrometry: Fragment

- Pharma API Intermedi

- MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. Capot Chemical.

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 5. Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Patent US-12084452-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US10188648B2 - Solid state forms of selexipag - Google Patents [patents.google.com]

- 7. Aza-aryl 1H-pyrazol-1-yl benzene sulfonamides - Patent US-10137120-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. 2-Chloro-4-iodo-5-methylpyridine AldrichCPR 1197957-18-8 [sigmaaldrich.com]

- 11. spectrabase.com [spectrabase.com]

- 12. orgsyn.org [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 2-chloro-5-iodo-4-methylnicotinonitrile, a highly functionalized pyridine derivative with significant potential as a building block in pharmaceutical and agrochemical research. The synthesis begins with the construction of the 2-chloro-4-methylnicotinonitrile core via a condensation-cyclization reaction, followed by a regioselective electrophilic iodination at the C5 position. This document furnishes researchers, chemists, and drug development professionals with field-proven experimental protocols, mechanistic insights, and the necessary data to facilitate the successful synthesis of this valuable compound.

Introduction and Strategic Overview

Substituted nicotinonitriles are pivotal intermediates in the synthesis of numerous biologically active compounds. The specific substitution pattern of this compound, featuring chloro, iodo, methyl, and cyano groups, offers multiple reaction handles for further chemical diversification, making it a highly valuable scaffold for library synthesis and lead optimization in drug discovery.

This guide outlines a robust and efficient two-step synthesis. The strategy involves:

-

Step 1: Assembly of the Pyridine Core: Synthesis of the precursor, 2-chloro-4-methylnicotinonitrile, from acyclic starting materials.

-

Step 2: Regioselective Iodination: Introduction of an iodine atom at the C5 position of the pyridine ring through electrophilic aromatic substitution.

The causality behind this approach lies in building the less-sensitive core structure first, followed by the introduction of the halogen at a position activated by the existing substituents.

Caption: Overall two-step synthesis pathway for the target compound.

Part I: Synthesis of 2-Chloro-4-methylnicotinonitrile (Precursor)

The initial phase of the synthesis focuses on constructing the chlorinated pyridine ring system. This is achieved through a well-established method involving the condensation of an enaminone with malononitrile, followed by a chlorinative cyclization. This approach is advantageous due to the accessibility of the starting materials and the high yield of the cyclization step.[1]

Reaction Scheme and Mechanism

The reaction proceeds in two distinct stages: a) A Knoevenagel-type condensation between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile to form the acyclic intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide. b) Treatment with phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating cyclizing agent, to form the final aromatic pyridine ring.

Caption: Synthesis of the precursor 2-chloro-4-methylnicotinonitrile.

Quantitative Data for Precursor Synthesis

The following table summarizes the reagents required for the cyclization step.

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (Example) | Role |

| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | 179.22 | 1.0 | 17.9 g (0.1 mol) | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | 23.0 g (0.15 mol) | Chlorinating/Cyclizing Agent |

Experimental Protocol for Precursor Synthesis[1]

Caution: This reaction involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (17.9 g, 0.1 mol).

-

Reagent Addition: Under stirring, add phosphorus oxychloride (23 g, 0.15 mol) to the flask.

-

Reaction: Using an oil bath, slowly heat the mixture to reflux (approximately 105–110 °C). Maintain this temperature and continue stirring for 5 hours.

-

Quenching: Cool the reaction vessel to room temperature using a water bath. In a separate beaker, prepare 100 mL of ice water. Carefully and slowly pour the reaction solution onto the ice water. This is a highly exothermic process that generates a large amount of hydrogen chloride gas. Ensure the quench is performed in a fume hood and consider using a sodium hydroxide trap for the off-gas.

-

Extraction: After the quench is complete, extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Workup: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.

-

Purification: The crude solid can be purified via column chromatography or recrystallization to yield pure 2-chloro-4-methylnicotinonitrile. The reported yield for this step is approximately 63%.[1]

Part II: Regioselective Iodination

With the precursor in hand, the final step is the introduction of iodine onto the pyridine ring. The electronic nature of the precursor ring—deactivated by the electron-withdrawing chloro and cyano groups—necessitates the use of a potent electrophilic iodinating system to achieve efficient conversion.[2][3]

Reaction Scheme and Mechanistic Rationale

The chosen method employs N-Iodosuccinimide (NIS) as the iodine source, activated by a strong protic acid, concentrated sulfuric acid.

Causality of Reagent Choice:

-

N-Iodosuccinimide (NIS): A convenient and solid source of electrophilic iodine. By itself, it is often not reactive enough for deactivated systems.[3][4]

-

Sulfuric Acid (H₂SO₄): Acts as a powerful activator. It protonates the carbonyl oxygen of NIS, significantly increasing the electrophilicity of the iodine atom, generating a potent iodinating species.[5]

Regioselectivity: The substitution pattern of the precursor dictates the position of iodination. The 4-methyl group is an activating ortho,para-director, and the 2-chloro group is a deactivating ortho,para-director. Both substituents direct an incoming electrophile to the C5 position. The C3 position is sterically hindered and electronically less favored. Therefore, the reaction is expected to proceed with high regioselectivity to yield the desired this compound.

Caption: Electrophilic iodination of the precursor to yield the final product.

Quantitative Data for Iodination

| Reagent | MW ( g/mol ) | Molar Eq. | Role |

| 2-chloro-4-methylnicotinonitrile | 152.58 | 1.0 | Starting Material |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 - 1.2 | Iodinating Agent |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | Solvent and Activator |

Experimental Protocol for Iodination

Caution: Concentrated sulfuric acid is extremely corrosive. N-Iodosuccinimide is an oxidizing agent and should be handled with care. This procedure must be conducted in a fume hood with appropriate PPE.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-4-methylnicotinonitrile (1.0 eq).

-

Dissolution: Cool the flask in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid as the solvent (e.g., 5-10 mL per gram of starting material). Stir until all the solid has dissolved.

-

Reagent Addition: While maintaining the temperature at 0 °C, add N-Iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred beaker of crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. A precipitate should form.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

-

Workup: Combine the organic layers, wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Acutely toxic, corrosive, and reacts violently with water. Always handle in a chemical fume hood.

-

Concentrated Sulfuric Acid (H₂SO₄): Severe corrosive. Causes serious burns upon contact. Always add acid to water/ice, never the other way around.

-

N-Iodosuccinimide (NIS): Oxidizer and irritant. Avoid contact with skin and eyes.

-

General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. A thorough risk assessment should be performed before commencing any experimental work.

Conclusion

This guide presents a scientifically grounded and practical two-step pathway for the synthesis of this compound. The methodology relies on a reliable and scalable cyclization to form the core structure, followed by a well-precedented, regioselective iodination of a deactivated pyridine ring. By providing detailed protocols and explaining the chemical principles behind the procedural choices, this document serves as an authoritative resource for researchers requiring access to this versatile chemical intermediate.

References

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available at: [Link]

-

Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF₃—H₂O: A New, Convenient, and Efficient System for Halogenation of Aromatic Compounds. Journal of the American Chemical Society, 126(48), 15770-15776. Available at: [Link]

-

Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. Available at: [Link]

-

Olah, G. A., Qi, W., & Lee, C. S. (1993). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Organic Chemistry, 58(24), 6803-6804. Available at: [Link]

-

Jereb, M., Stavber, S., & Zupan, M. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4810-4815. Available at: [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.

-

Krowczyński, A., & Skulski, L. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 9(4), 221-226. Available at: [Link]

Sources

- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 2. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-iodo-4-methylnicotinonitrile, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not widely available in public literature, this document synthesizes information from analogous structures and chemical principles to offer valuable insights for researchers.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted nicotinonitrile, featuring a pyridine ring functionalized with a chloro, an iodo, a methyl, and a nitrile group. This combination of functionalities imparts a unique electronic and steric profile, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Chemical Structure

The structural formula of this compound is presented below. The IUPAC name for this compound is 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIN₂ | [1][2] |

| Molecular Weight | 278.48 g/mol | [1][2] |

| CAS Number | 1378864-45-9 | [1][3][4] |

| Appearance | Not available (likely a solid) | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility in Water | Not available | [2] |

Spectral and Analytical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its functional groups. Chemical suppliers of this compound may possess comprehensive analytical data such as NMR, HPLC, and LC-MS.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group protons (likely in the range of 2.3-2.7 ppm) and a singlet for the aromatic proton on the pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, with distinct signals for the seven carbon atoms in the molecule. The nitrile carbon will appear in the 115-125 ppm region, while the aromatic carbons will have shifts influenced by the electron-withdrawing and donating effects of the various substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups. Salient expected peaks include:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

Various peaks in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations of the methyl group and the aromatic ring just above and below 3000 cm⁻¹ .

-

Absorptions in the fingerprint region corresponding to C-Cl and C-I bonds.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight (278.48 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its multiple functional groups.

-

Halogen Reactivity : The pyridine ring is substituted with both chlorine and iodine. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution and cross-coupling reactions. This differential reactivity can be exploited for selective functionalization. The iodo group is an excellent leaving group and can participate in reactions such as Suzuki, Heck, and Sonogashira couplings.

-

Nitrile Group Reactivity : The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to an amine.

-

Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro and nitrile groups makes this challenging.

The compound is expected to be stable under recommended storage conditions.[2] Incompatible materials include strong oxidizing agents.[2] Hazardous decomposition products upon combustion include carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

Proposed Synthesis and Experimental Protocol

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established pyridine chemistry, particularly from patents detailing the synthesis of structurally similar compounds like 2-chloro-4-iodo-5-methylpyridine.[5]

The proposed multi-step synthesis starts from a readily available substituted picoline and proceeds through nitration, reduction of the nitro group, diazotization of the resulting amine, and finally, iodination.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of related compounds and should be optimized for safety and yield in a laboratory setting.

Step 1: Diazotization of 2-Chloro-4-methyl-3-aminopyridine

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-chloro-4-methyl-3-aminopyridine in a suitable acidic medium (e.g., aqueous sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while vigorously stirring and maintaining the temperature below 5 °C.

-

Continue stirring at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt intermediate.

Step 2: Iodination of the Diazonium Salt

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

The crude product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Research and Drug Development

While there are no specific, documented applications for this compound, its structure is highly relevant to drug discovery and medicinal chemistry.

-

Scaffold for Kinase Inhibitors : The nicotinonitrile core is a well-established scaffold in the design of various protein kinase inhibitors. The substituents on the ring can be tailored to achieve specific binding affinities and selectivities for different kinase targets, which are often implicated in cancer and inflammatory diseases.

-

Intermediate for Complex Heterocycles : The presence of two different and selectively reactive halogen atoms (chloro and iodo) makes this compound an attractive starting material for building more complex heterocyclic systems through sequential cross-coupling reactions.

-

Fragment-Based Drug Discovery : As a relatively small and functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for therapeutic targets.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals, the following safety precautions should be observed:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[2]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[2] All handling should be performed by trained professionals with a thorough understanding of the potential hazards.

References

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

Capot Chemical. (n.d.). 1378864-45-9 | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

European Patent Office. (n.d.). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

-

Cobot Chem. (n.d.). 1378864-45-9 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Silver(I) Triflate-Catalyzed Direct Synthesis of N-PMP Protected α-Aminopropargylphosphonates from Terminal Alkynes. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-4 with a minimum purity of 99%. Retrieved from [Link]

Sources

- 1. 1378864-45-9 | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile - Capot Chemical [capotchem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 1378864-45-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 4. 1378864-45-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

A Comprehensive Safety & Handling Guide for 2-Chloro-5-iodo-4-methylnicotinonitrile

Introduction: 2-Chloro-5-iodo-4-methylnicotinonitrile is a halogenated pyridine derivative, a class of compounds frequently utilized as intermediates in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.[1][2] Its specific structure, featuring chloro, iodo, and nitrile functional groups, makes it a versatile building block. However, as with many specialized research chemicals, its toxicological and ecological properties have not been thoroughly investigated.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a framework for safe handling, storage, and emergency response based on available safety data. The protocols and recommendations herein are designed to be self-validating, emphasizing a cautious and proactive approach to laboratory safety.

Section 1: Compound Identification & Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of laboratory safety. The following table summarizes the key identification and known physicochemical properties of this compound. The significant amount of unavailable data underscores the necessity of handling this compound with the assumption of potential hazards.[1]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | [1] |

| CAS Number | 1378864-45-9 | [1] |

| Molecular Formula | C₇H₄ClIN₂ | [1] |

| Molecular Weight | 278.48 g/mol | [1] |

| Appearance | White to yellowish solid | [2] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility in Water | Data not available (presumed low) | [1][2] |

| Specific Gravity / Density | Data not available | [1] |

Section 2: Hazard Analysis & GHS Classification

While a complete hazard profile is not available, existing data points to specific risks that must be managed. The primary known hazards are respiratory irritation and the potential for allergic skin reactions upon prolonged contact.[1] The lack of comprehensive data necessitates treating the compound as potentially harmful via all exposure routes.

| GHS Classification | Hazard Statement | Precautionary Codes | Source |

| Acute Toxicity (Oral, Dermal) | Data not available | P264, P270, P280 | [1][3] |

| Skin Corrosion/Irritation | Data not available (Prolonged exposure may cause allergic reactions) | P280, P302+P352 | [1][4] |

| Serious Eye Damage/Irritation | Data not available | P280, P305+P351+P338 | [1][4] |

| Respiratory/Skin Sensitization | May cause allergic reactions in sensitive individuals (QSAR) | P261, P280 | [1] |

| STOT - Single Exposure | May cause respiratory irritation | P261, P271, P304+P340 | [1] |

| Carcinogenicity | Not identified as a probable, possible or confirmed human carcinogen by IARC. | - | [1] |

Section 3: Core Safety Protocols: Handling, Storage & Exposure Control

A multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulous handling techniques is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust and aerosols.

-

Ventilation: All handling of solid this compound must be performed in a certified chemical fume hood or a ventilated enclosure to maintain airborne concentrations at the lowest possible level.[1]

-

Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vortexing), use sealed containers and open them only within the fume hood.

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure. The selection of PPE must be based on a risk assessment of the specific task being performed.[1]

-

Inspection: Before donning, visually inspect all PPE for defects, such as cracks, holes, or discoloration. Discard and replace any compromised items.[1]

-

Donning Sequence:

-

Put on impervious clothing or a lab coat.

-

Wear safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1]

-

Select and don the appropriate respirator. For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is the minimum. For higher-risk tasks, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is required.[1] Ensure a proper fit test has been conducted.

-

Don inner gloves, followed by outer chemical-resistant gloves (e.g., nitrile).

-

-

Doffing Sequence (to prevent cross-contamination):

Safe Handling Procedures

-

Dust Mitigation: Avoid actions that create dust, such as scraping vigorously.[1] When transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into the receiving vessel inside the fume hood.

-

Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Contact Avoidance: Avoid all direct contact with skin and eyes.[1]

Chemical Storage & Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent exposure to moisture, as the compound is hygroscopic.[1] Storing under an inert gas like argon or nitrogen is recommended.[1]

-

Incompatibilities: The compound must be stored away from incompatible materials, which include acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Contact with these substances could lead to unknown and potentially hazardous reactions.

-

Stability: The compound is stable under the recommended storage conditions.[1] Avoid exposure to moisture to prevent degradation.[1]

Section 4: Emergency Response & First Aid

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures

In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician immediately.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion can produce hazardous decomposition products, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.[1]

-

Ventilate: Ensure adequate ventilation.

-

Protect: Wear the appropriate level of PPE as described in Section 3.2, including respiratory protection. Avoid breathing dust.[1]

-

Contain: Prevent the spill from entering drains or waterways.[1]

-

Clean-up: Carefully sweep or shovel the spilled solid into a suitable, labeled, and closed container for disposal. Avoid creating dust during this process.[1]

-

Decontaminate: Clean the spill area thoroughly once the material has been removed.

Section 5: Toxicological & Ecological Profile

A significant knowledge gap exists regarding the toxicological and ecological impact of this compound. This lack of data necessitates that it be handled as a substance of unknown but potential toxicity.

| Toxicological Endpoint | Finding | Source |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| STOT-Repeated Exposure | No data available | [1] |

| Key Finding | The chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |

| Ecological Endpoint | Finding | Source |

| Aquatic Toxicity | No data available | [1] |

| Persistence & Degradability | No data available | [1] |

| Bioaccumulative Potential | No data available | [1] |

| Mobility in Soil | No data available | [1] |

Expert Insight: The phrase "not been thoroughly investigated" is a critical warning.[1] The absence of data does not imply the absence of hazard. All safety protocols must be followed on the assumption that the compound could have significant health and environmental effects.

Section 6: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Segregation: Keep waste material in a dedicated, closed, and clearly labeled hazardous waste container.

-

Consultation: Contact your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.

-

Professional Disposal: Arrange for a licensed professional waste disposal service to handle the material.[1]

-

Method: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging: Dispose of contaminated packaging and materials (e.g., gloves, weigh paper) in the same manner as the unused product.[1]

References

- MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile, Available at

- First Aid Procedures for Chemical Hazards, NIOSH - CDC, Available at

- 2-Chloro-4-iodonicotinonitrile SDS, ECHEMI, Available at

- This compound Precautionary Statements, Ambeed.

- 2-chloro-4-iodo-5-methylpyridine Safety Information, ChemBK, Available at

Sources

An In-depth Technical Guide to 2-Chloro-5-iodo-4-methylnicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs. Within this class, halogenated nicotinonitriles represent a particularly valuable subset of building blocks. The strategic placement of halogen atoms and a nitrile group on the pyridine ring offers medicinal chemists a versatile platform for molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide focuses on a specific, highly functionalized derivative: 2-Chloro-5-iodo-4-methylnicotinonitrile . The presence of three distinct reactive centers—a chloro group at the 2-position, an iodo group at the 5-position, and a nitrile group at the 3-position—makes this molecule a powerful intermediate for the synthesis of complex heterocyclic systems. The chloro and iodo substituents can be selectively manipulated through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The nitrile group can serve as a handle for conversion into other functional groups or as a key interaction point with biological targets. Furthermore, the methyl group at the 4-position can influence the molecule's conformation and metabolic stability.

This guide will provide a comprehensive overview of the synthesis of this compound, its key chemical characteristics, and its potential applications, particularly as a scaffold in the design of kinase inhibitors for targeted cancer therapy.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route involves the initial construction of the 2-chloro-4-methylnicotinonitrile core, followed by the introduction of the iodo group at the 5-position.

Part 1: Synthesis of the Precursor: 2-Chloro-4-methylnicotinonitrile

A robust method for the preparation of 2-chloro-4-methylnicotinonitrile is detailed in Chinese patent CN103508945A[1]. This approach involves a two-step sequence starting from readily available materials.

Step 1: Condensation to form 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

This initial step involves a Knoevenagel-type condensation reaction between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile.

-

Reaction Scheme: (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile → 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

-

Causality of Experimental Choices:

-

The use of a catalyst such as β-alanine acetate is crucial for promoting the condensation reaction.

-

The reaction is typically carried out in a protic solvent like methanol to facilitate proton transfer steps in the mechanism.

-

Maintaining a controlled temperature is important to minimize side reactions and maximize the yield of the desired product.

-

Step 2: Cyclization and Chlorination to yield 2-Chloro-4-methylnicotinonitrile

The intermediate diene-amide undergoes a cyclization and subsequent chlorination in the presence of a chlorinating agent.

-

Reaction Scheme: 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide + POCl₃/PCl₅ → 2-Chloro-4-methylnicotinonitrile

-

Causality of Experimental Choices:

-

A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is an effective reagent for both cyclization and chlorination. POCl₃ acts as a dehydrating agent to facilitate the ring closure, while PCl₅ provides a source of chlorine for the conversion of the intermediate pyridone to the final chloropyridine.

-

The reaction is performed at elevated temperatures to drive the reaction to completion.

-

Experimental Protocol: Synthesis of 2-Chloro-4-methylnicotinonitrile (Adapted from CN103508945A[1])

-

Step 1: To a solution of (E)-4-(dimethylamino)but-3-en-2-one and a catalytic amount of β-alanine acetate in methanol, add malononitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to obtain 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

-

Step 2: To a flask containing phosphorus oxychloride, add the 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide portion-wise, followed by the addition of phosphorus pentachloride.

-

Heat the reaction mixture to 80-110 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-methylnicotinonitrile.

Part 2: Iodination via Sandmeyer Reaction

With the 2-chloro-4-methylnicotinonitrile precursor in hand, the next critical step is the introduction of the iodine atom at the 5-position. A highly effective and regioselective method for this transformation is the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate formed from a primary aromatic amine. Therefore, the synthesis requires an initial nitration and subsequent reduction to the corresponding 5-amino derivative.

Step 3: Nitration of 2-Chloro-4-methylnicotinonitrile

The pyridine ring is nitrated to introduce a nitro group, which will be subsequently reduced to an amino group.

-

Reaction Scheme: 2-Chloro-4-methylnicotinonitrile + HNO₃/H₂SO₄ → 2-Chloro-4-methyl-5-nitronicotinonitrile

-

Causality of Experimental Choices:

-

A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic rings. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

The reaction temperature must be carefully controlled to prevent over-nitration and decomposition.

-

Step 4: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, which is the immediate precursor for the Sandmeyer reaction.

-

Reaction Scheme: 2-Chloro-4-methyl-5-nitronicotinonitrile + Reducing Agent → 5-Amino-2-chloro-4-methylnicotinonitrile

-

Causality of Experimental Choices:

-

Common reducing agents for aromatic nitro groups include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can depend on the presence of other functional groups in the molecule.

-

Step 5: Diazotization and Iodination (Sandmeyer Reaction)

The 5-amino group is converted to a diazonium salt, which is then displaced by an iodide ion. The Sandmeyer reaction is a reliable method for this transformation.[2][3]

-

Reaction Scheme:

-

5-Amino-2-chloro-4-methylnicotinonitrile + NaNO₂/H₂SO₄ → [Diazonium Salt Intermediate]

-

[Diazonium Salt Intermediate] + KI → this compound

-

-

Causality of Experimental Choices:

-

The diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Sodium nitrite is used as the source of the nitrosonium ion (NO⁺) in an acidic medium.

-

Potassium iodide is a common and effective source of the iodide nucleophile. The reaction may be catalyzed by copper(I) iodide, although for iodination it is often not strictly necessary.

-

Experimental Protocol: Iodination of 2-Chloro-4-methylnicotinonitrile

-

Nitration: To a cooled mixture of concentrated sulfuric acid, add 2-chloro-4-methylnicotinonitrile portion-wise. Then, add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature. Stir the reaction for several hours and then carefully pour onto ice. Neutralize and extract the product.

-

Reduction: To a solution of the 2-chloro-4-methyl-5-nitronicotinonitrile in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid. Heat the mixture to effect the reduction. After completion, neutralize the reaction and extract the 5-amino-2-chloro-4-methylnicotinonitrile.

-

Diazotization and Iodination: Dissolve the 5-amino-2-chloro-4-methylnicotinonitrile in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm. A singlet for the aromatic proton (H-6) in the region of δ 8.0-8.5 ppm. |

| ¹³C NMR | Signals for the methyl carbon, aromatic carbons (including those bearing the chloro, iodo, and cyano groups), and the nitrile carbon. The carbon bearing the iodo group would be expected at a relatively high field. |

| IR (Infrared) Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. C-Cl and C-I stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 278.48 g/mol , with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, iodine, and the cyano group. |

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound makes it a highly attractive building block for the synthesis of libraries of compounds for drug discovery, particularly in the field of oncology.

Reactivity Profile

The reactivity of the three key functional groups allows for a variety of synthetic transformations:

-

2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.

-

5-Iodo Group: The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the facile introduction of aryl, heteroaryl, and alkynyl groups, providing a powerful tool for exploring the chemical space around the pyridine core.

-

3-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions or act as a hydrogen bond acceptor in interactions with biological targets.

Application as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, the natural substrate for kinases. The substituted pyridine core of this compound can serve as a versatile scaffold for the design of such inhibitors.

The strategic functionalization of this scaffold allows for the optimization of binding to the ATP-binding pocket of a target kinase. For example:

-

An amino group introduced at the 2-position (by displacing the chloro group) can form key hydrogen bonds with the hinge region of the kinase.

-

A larger aromatic or heteroaromatic group introduced at the 5-position (via a Suzuki coupling at the iodo position) can extend into the hydrophobic regions of the ATP-binding site, enhancing potency and selectivity.

-

The nitrile group can interact with specific residues in the active site or be modified to introduce further points of interaction.

Caption: Potential derivatization of the core scaffold for kinase inhibitor synthesis.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, can be achieved through established and reliable chemical transformations. The presence of three distinct and selectively addressable reactive sites provides a powerful platform for the generation of diverse molecular libraries. In particular, its utility as a scaffold for the design of kinase inhibitors highlights its importance for the development of next-generation targeted therapies. This technical guide provides a foundational understanding of the synthesis, characterization, and potential applications of this valuable chemical intermediate, empowering researchers to leverage its unique properties in their scientific endeavors.

References

-

BenchChem. (2025). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. Retrieved from BenchChem website.[2]

- Shinozaki, K., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and diiodomethane. Tetrahedron Letters, 41(23), 4467-4470.

-

Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]]

-

CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.[1]

- Baran, P. S. (2012). Pyridine N-Oxides.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]3]

-

BenchChem. (n.d.). Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors. Retrieved from BenchChem website.[4]

-

National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1216-1223.[5]

Sources

- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Profile of 2-Chloro-5-iodo-4-methylnicotinonitrile: A Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 2-Chloro-5-iodo-4-methylnicotinonitrile. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to deliver not just a protocol, but a deeper understanding of the chemical logic and experimental considerations involved in the preparation and handling of this compound.

Introduction: The Significance of Substituted Nicotinonitriles